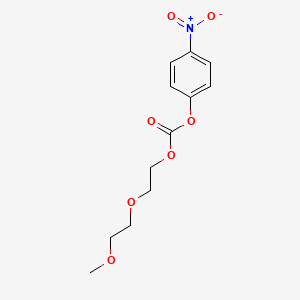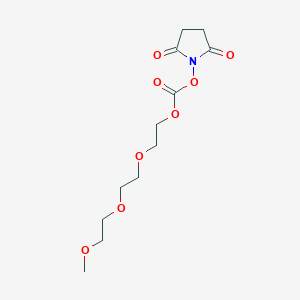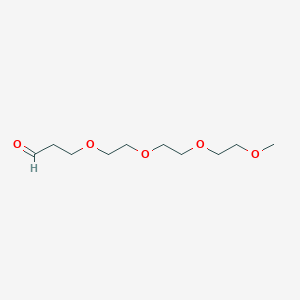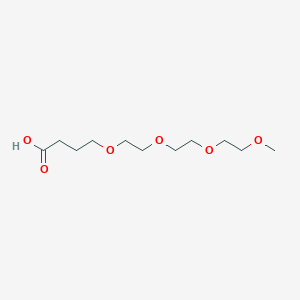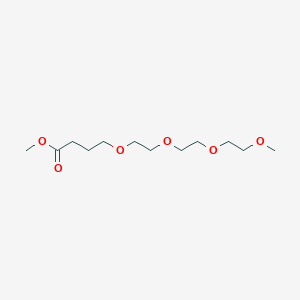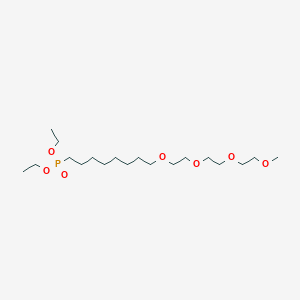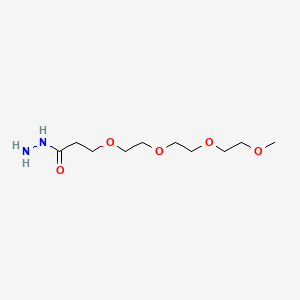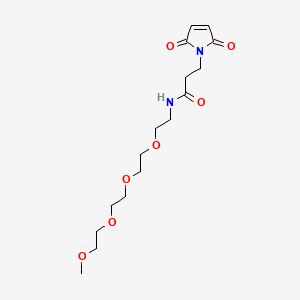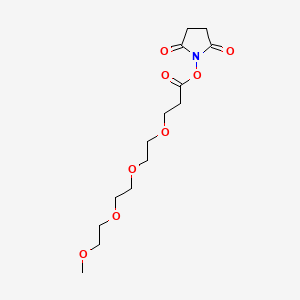![molecular formula C28H23ClF2N6O3 B609326 (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide CAS No. 1377273-00-1](/img/structure/B609326.png)
(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS5698 is a high affinity and selective A3 adenosine receptor agonist (Ki ~ 3 nM) protects against chronic neuropathic pain. MRS5698 displays >1000-fold selectivity over A1 and A2A adenosine receptors. MRS5698 reverses mechanoallodynia in several neuropathic pain models in vivo.
Applications De Recherche Scientifique
Neuropathic Pain Management
MRS5698 has been identified as a promising agent in the treatment of chronic neuropathic pain . It binds selectively to human and mouse A3 adenosine receptors (A3ARs), which play a key role in pain perception. Preclinical studies have shown that MRS5698 is orally active in a chronic neuropathic pain model and can protect against such pain .
Anti-Inflammatory Applications
The compound has demonstrated potential in modulating inflammatory responses. It has been reported to regulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ, in HL-60 cells treated acutely with MRS5698. This suggests its utility in studying and potentially treating inflammatory conditions .
Immunological Research
MRS5698’s ability to modulate the A3 adenosine receptor also makes it relevant for immunological research. It affects genes closely related to immunity and inflammation, providing a tool for understanding neutrophil function and the broader immune response .
Pharmacokinetics and Drug Development
The compound’s stability, low toxicity, and lack of CYP interaction make it an ideal candidate for further consideration in drug development. Its pharmacokinetic profile, including half-life and plasma protein binding, is favorable for therapeutic applications .
ADME-Tox Studies
MRS5698 has been evaluated for its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The results indicate that it is very stable in vitro and largely bound to plasma proteins, which is crucial for predicting the compound’s behavior in vivo .
Modulation of Eicosanoid Metabolism
The compound has been shown to downregulate PPAR, which modulates eicosanoid metabolism. This suggests that MRS5698 could be used to study the pathways involved in inflammation and pain at a molecular level .
Allosteric Modulation Studies
MRS5698, in combination with allosteric enhancer LUF6000, has been used to study allosteric modulation at the native A3 adenosine receptor. This provides insights into the complex mechanisms of receptor activation and signaling .
Chronic Pain Economic Impact Studies
Given the significant economic impact of chronic pain, estimated at approximately $100 billion annually in the USA alone, MRS5698’s potential in pain management could also be relevant for socioeconomic research related to healthcare costs and the burden of pain on society .
Mécanisme D'action
Target of Action
MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
MRS5698 binds selectively to human and mouse A3ARs . The binding of MRS5698 to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .
Biochemical Pathways
Upon activation by MRS5698, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .
Pharmacokinetics
MRS5698 exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .
Result of Action
The activation of A3AR by MRS5698 has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . MRS5698 is also orally active in a chronic neuropathic pain model .
Action Environment
The action of MRS5698 is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of MRS5698 . The environment within cells endogenously expressing the human A3AR also influences the effect of MRS5698 .
Propriétés
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


